molecular formula C15H20N6O2 B12236316 N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide

Cat. No.: B12236316
M. Wt: 316.36 g/mol
InChI Key: NZHSJSLXQHMHNX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions are often derivatives of the original compound, with modifications that can enhance or alter its biological activity .

Scientific Research Applications

N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly in cancer treatment due to its kinase inhibitory activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical properties. Its ability to inhibit kinases selectively makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

N-cyclopropyl-4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C15H20N6O2/c1-9-17-13-11(7-16-20(13)2)14(18-9)21-5-6-23-12(8-21)15(22)19-10-3-4-10/h7,10,12H,3-6,8H2,1-2H3,(H,19,22)

InChI Key

NZHSJSLXQHMHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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